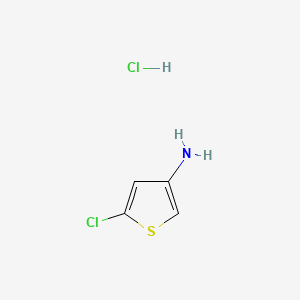

5-Chlorothiophen-3-amine hydrochloride

説明

Significance of Thiophene (B33073) Derivatives in Medicinal Chemistry and Materials Science

The thiophene nucleus is a privileged pharmacophore in drug discovery, with its derivatives demonstrating a broad spectrum of biological activities. nih.govcognizancejournal.comresearcher.life This five-membered sulfur-containing aromatic ring is a bioisostere of the benzene (B151609) ring, meaning it can often replace a benzene ring in a biologically active compound without loss of activity. wikipedia.org This has been successfully applied in the development of drugs like the non-steroidal anti-inflammatory drug (NSAID) lornoxicam, a thiophene analog of piroxicam. wikipedia.org Thiophene derivatives are known to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, anticonvulsant, anticancer, and antiviral activities. cognizancejournal.comresearcher.lifenih.gov In fact, numerous FDA-approved drugs contain a thiophene moiety, highlighting its importance in medicine. nih.gov Some examples include the antiplatelet agent clopidogrel (B1663587) and the antipsychotic olanzapine. nih.govresearchgate.net

Beyond medicine, thiophene derivatives are crucial in the field of materials science. researchgate.net Their inherent aromaticity and the ability of the sulfur atom to facilitate charge transport make them excellent building blocks for organic semiconductors. researchgate.netresearchgate.net These materials are utilized in a variety of electronic applications, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. researchgate.netresearchgate.net The versatility of thiophene chemistry allows for fine-tuning of the electronic and optical properties of these materials by modifying the substituents on the thiophene ring. researchgate.net

Table 1: Prominent Thiophene-Containing Drugs and Their Therapeutic Applications

| Drug Name | Therapeutic Application |

|---|---|

| Lornoxicam | Anti-inflammatory (NSAID) wikipedia.org |

| Clopidogrel | Antiplatelet nih.govresearchgate.net |

| Olanzapine | Antipsychotic nih.govresearchgate.net |

| Tinoridine | Anti-inflammatory beilstein-journals.org |

| Sufentanil | Analgesic wikipedia.org |

| Tioconazole | Antifungal researchgate.net |

Role of Halogenation in Modulating Reactivity and Biological Activity of Thiophenes

The introduction of halogen atoms—fluorine, chlorine, bromine, or iodine—onto the thiophene ring is a powerful strategy for modulating its chemical reactivity and biological properties. mt.com Halogenation occurs readily on the thiophene ring, often at a much faster rate than on benzene. iust.ac.ir The position and nature of the halogen substituent can significantly influence the electronic distribution within the ring, thereby affecting its interaction with biological targets. mt.com

Halogenation can alter the lipophilicity of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, halogens can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a drug to its protein target. In terms of reactivity, halogenated thiophenes are versatile intermediates in organic synthesis. The halogen atom can serve as a leaving group in cross-coupling reactions, allowing for the introduction of various other functional groups. iust.ac.ir For instance, the use of halogenated thiophenes as solvent additives has been shown to be an effective strategy in optimizing the morphology and efficiency of organic solar cells. rsc.org

Overview of Amino-Substituted Thiophenes as Versatile Synthetic Precursors and Bioactive Entities

Amino-substituted thiophenes are a highly valuable class of compounds in organic synthesis and medicinal chemistry. researchgate.net The amino group, being a strong electron-donating group, significantly influences the electronic properties of the thiophene ring. These compounds serve as versatile precursors for the synthesis of a wide range of more complex heterocyclic systems. researchgate.net A common and efficient method for the synthesis of 2-aminothiophenes is the Gewald reaction. nih.gov

From a biological perspective, the aminothiophene scaffold is present in numerous bioactive molecules. beilstein-journals.org For example, 2-aminothiophene derivatives have been investigated for their potential as allosteric enhancers of the A1 adenosine (B11128) receptor and as inhibitors of various enzymes. researchgate.netnih.gov The substitution pattern on the amino group and the thiophene ring can be systematically varied to optimize biological activity. acs.org The presence of the amino group provides a handle for further chemical modifications, allowing for the generation of large libraries of compounds for drug discovery screening. researchgate.net

Research Scope and Justification for Investigating 5-Chlorothiophen-3-amine (B179390) Hydrochloride

The specific compound, 5-Chlorothiophen-3-amine hydrochloride, combines the key structural features discussed above: a thiophene core, a halogen substituent (chloro), and an amino group. This unique combination makes it a compound of significant interest for further investigation. The hydrochloride salt form generally improves the solubility and stability of the amine. chemicalbook.comchemicalbook.comchemicalbook.com

The presence of the chlorine atom at the 5-position and the amino group at the 3-position of the thiophene ring presents a distinct substitution pattern that can lead to novel chemical reactivity and biological activity. The chlorine atom can be utilized in cross-coupling reactions to build more complex molecules, while the amino group can be derivatized to explore structure-activity relationships. This compound can be considered a valuable building block for the synthesis of new pharmaceutical agents and functional materials. evitachem.com For instance, related chlorothiophene derivatives have been used as intermediates in the synthesis of compounds with potential anti-inflammatory and antimicrobial properties. Therefore, a detailed investigation into the synthesis, properties, and potential applications of this compound is well-justified.

Table 2: Chemical Information for this compound

| Property | Value |

|---|---|

| CAS Number | 1408076-06-1 chemicalbook.comchemspider.com |

| Molecular Formula | C4H5Cl2NS chemspider.com |

| Molecular Weight | 170.06 g/mol chemicalbook.com |

| Storage Conditions | Keep in dark place, Inert atmosphere, Store in freezer, under -20°C chemicalbook.com |

特性

IUPAC Name |

5-chlorothiophen-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNS.ClH/c5-4-1-3(6)2-7-4;/h1-2H,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PANGNYJHBNJBFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1408076-06-1 | |

| Record name | 3-Thiophenamine, 5-chloro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1408076-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-chlorothiophen-3-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Chlorothiophen 3 Amine Hydrochloride and Analogs

Strategic Approaches to Thiophene (B33073) Ring Formation

The creation of the thiophene core can be accomplished through various cyclization strategies, ranging from classic multicomponent reactions to modern industrial processes. The choice of method depends on the desired substitution pattern, scale, and available starting materials.

Modified Gewald Reaction and its Contemporary Applications in Aminothiophene Synthesis

The Gewald reaction, first reported in the 1960s, is a powerful and widely used multicomponent method for synthesizing polysubstituted 2-aminothiophenes. organic-chemistry.orgresearchgate.net The classic reaction involves the condensation of a ketone or aldehyde with an α-cyanoester (or other activated nitrile) in the presence of elemental sulfur and a base, such as triethylamine (B128534) or piperidine. The mechanism proceeds through an initial Knoevenagel condensation to form an α,β-unsaturated nitrile, followed by the addition of sulfur and subsequent intramolecular cyclization and tautomerization to yield the 2-aminothiophene product.

The versatility and mild conditions of the Gewald reaction have led to numerous modifications to expand its scope and efficiency. researchgate.net Contemporary applications often employ alternative reagents or reaction conditions to access novel aminothiophene derivatives. For instance, a modified Gewald reaction using 1,4-dithiane-2,5-diol (B140307) as a stable and odorless α-mercaptoaldehyde precursor has been developed. mdpi.com This approach allows for the synthesis of 2-aminothiophenes or thiazoles, with the outcome dependent on the substitution at the α-carbon of the nitrile component. mdpi.com Other modifications include the use of microwave irradiation to accelerate the reaction and the implementation of solid-supported syntheses for easier purification. researchgate.net These adaptations have been successfully applied to produce a wide array of complex molecules, including steroidal annulated 2-aminothiophenes and precursors for π-conjugated materials. researchgate.netgoogle.com

| Gewald Reaction Modification | Key Reagents/Conditions | Primary Product Type | Advantages | Reference |

| Classic Gewald | Ketone/Aldehyde, Activated Nitrile, Sulfur, Base (e.g., piperidine) | 2-Aminothiophenes | Versatile, readily available reagents | researchgate.net |

| α-Mercaptoaldehyde Dimer | Cyanoacetone, 1,4-dithiane-2,5-diol derivatives, Triethylamine | 3-Acetyl-2-aminothiophenes | Access to novel 3-substituted-2-aminothiophenes | mdpi.com |

| Microwave-Assisted | Standard reagents under microwave irradiation | 2-Aminothiophenes | Reduced reaction times, often improved yields | researchgate.net |

| Solid-Supported | Reagents bound to a solid support | 2-Aminothiophenes | Simplified purification, potential for automation | researchgate.net |

It is important to note that the Gewald reaction and its common variants characteristically yield 2-aminothiophenes due to the nature of the cyclization mechanism. The synthesis of isomers such as 3-aminothiophenes requires fundamentally different strategic approaches.

Vapour-Phase Cyclisation Techniques for Industrial-Scale Production

For the large-scale, industrial production of the parent thiophene ring, high-temperature vapour-phase reactions are the most commercially viable methods. These processes utilize simple, inexpensive hydrocarbon feedstocks and a sulfur source. One prominent method involves the reaction of n-butane with sulfur at elevated temperatures. A more common industrial synthesis involves passing a mixture of 1,3-butadiene (B125203) and gas-phase sulfur through a tubular reactor at temperatures ranging from 250 to 550 °C. google.com This reaction is typically performed without a catalyst and at pressures slightly above atmospheric (0.05 to 0.25 MPa). google.com Another established technique is the reaction of acetylene (B1199291) with hydrogen sulfide (B99878) at approximately 400°C over an alumina (B75360) catalyst. These methods are designed for the high-throughput synthesis of unsubstituted thiophene, which can then serve as a starting material for further functionalization.

Electrophilic Halocyclization for Chlorinated Thiophene Derivatives

Electrophilic halocyclization is a powerful strategy for constructing halogenated heterocycles, including thiophenes, in a single step from acyclic precursors. This method involves the reaction of a molecule containing both a sulfur nucleophile and an unsaturated carbon-carbon bond (alkyne or alkene) with an electrophilic halogen source. organic-chemistry.orgnih.govmdpi.com

A common approach utilizes 1-mercapto-3-yn-2-ol derivatives as substrates. organic-chemistry.orgmdpi.com Treatment of these alkynyl thiols with molecular iodine (I₂) and a mild base like sodium bicarbonate triggers an iodine-induced 5-endo-dig cyclization. mdpi.com The electrophilic iodine activates the alkyne, which is then attacked by the internal sulfur nucleophile. The resulting intermediate undergoes dehydration to afford a stable, aromatic 3-iodothiophene. mdpi.com Similar cyclizations can be achieved using other electrophilic halogen sources like N-Bromosuccinimide (NBS) or bromine (Br₂) to yield the corresponding bromo- or chloro-substituted thiophenes. nih.gov This methodology is particularly valuable as it directly installs a halogen atom onto the thiophene ring during its formation, providing a handle for subsequent cross-coupling reactions. The reaction works well for various substituted alkynes, offering a direct route to functionalized halothiophenes. nih.gov

Targeted Synthesis of 5-Chlorothiophen-3-amine (B179390) Hydrochloride

The synthesis of 5-Chlorothiophen-3-amine hydrochloride presents a specific regiochemical challenge, as the amino group is at the 3-position and a chlorine atom is at the 5-position. This substitution pattern cannot be readily accessed by the standard Gewald reaction. Therefore, alternative strategies involving different cyclization methods or the post-cyclization functionalization of a pre-formed thiophene ring are required.

Precursor Synthesis and Functionalization Strategies

One of the most effective methods for generating the 3-aminothiophene scaffold is the Fiesselmann thiophene synthesis. wikipedia.org While the primary Fiesselmann reaction yields 3-hydroxythiophenes from the condensation of thioglycolic acid derivatives with α,β-acetylenic esters, a key variation allows for the formation of 3-aminothiophenes. researchgate.netwikipedia.org This is achieved by using a substrate that contains a nitrile group instead of an ester, which upon cyclization yields the 3-amino analogue. wikipedia.org

However, a more common and industrially scalable approach involves the stepwise functionalization of a pre-existing thiophene ring. A plausible synthetic route to this compound could begin with a readily available thiophene derivative, such as thiophene-3-carboxylic acid. The synthesis would proceed via several key steps:

Regioselective Chlorination: The thiophene ring is first chlorinated. Thiophenes undergo electrophilic substitution preferentially at the 2- and 5-positions. Chlorination of a 3-substituted thiophene would be directed to the 5-position.

Amine Group Installation: The carboxylic acid at the 3-position can be converted into an amine. A standard method for this transformation is the Curtius rearrangement. The carboxylic acid is first converted to an acyl chloride, then to an acyl azide (B81097). Gentle heating of the acyl azide causes it to rearrange, with the loss of nitrogen gas, to an isocyanate intermediate, which is then hydrolyzed to the desired 3-amino group.

Salt Formation: The final step is the reaction of the free base, 5-chlorothiophen-3-amine, with hydrochloric acid (HCl) in a suitable solvent (e.g., isopropanol, ether) to precipitate the stable hydrochloride salt.

Patents for related compounds, such as 5-chlorothiophene-2-carboxylic acid, demonstrate the industrial precedent for functionalizing chlorothiophene precursors. google.comgoogle.com

Optimization of Reaction Conditions: Temperature, Solvent Systems, and Catalysis

The successful synthesis of this compound relies on the careful optimization of each reaction step to maximize yield and purity while minimizing side products.

For the electrophilic chlorination step, controlling the reaction conditions is crucial for achieving the desired regioselectivity. The choice of chlorinating agent (e.g., Cl₂, N-chlorosuccinimide), solvent (e.g., acetic acid, chloroform), and temperature determines the reaction's outcome. Over-chlorination or the formation of undesired isomers can be suppressed by careful addition of the reagent and maintaining a low temperature.

In the Curtius rearrangement , temperature is the most critical parameter. The decomposition of the acyl azide to the isocyanate must be carefully controlled to prevent violent decomposition or unwanted side reactions. The choice of solvent system for the hydrolysis of the isocyanate intermediate also impacts the purity of the final amine.

The final salt formation step requires optimization of the solvent system to ensure complete precipitation of the hydrochloride salt with high purity. The molar ratio of HCl to the amine must also be controlled to avoid the formation of di-hydrochloride salts or leaving unreacted free base in the solution.

The following table illustrates general optimization parameters for a key transformation, such as the conversion of a haloaromatic to an amine, which shares principles with the steps outlined above.

| Parameter | Variable | Potential Effect on Outcome | Example from Literature |

| Temperature | Low (-30°C to 0°C) vs. High (60°C to 150°C) | Can control regioselectivity, prevent side reactions like dehalogenation, or drive the reaction to completion. | High temperatures (150°C) in a copper-mediated amination led to significant dehalogenated side-product. |

| Solvent System | Protic (e.g., EtOH/H₂O) vs. Aprotic (e.g., DMF, DMSO) | Affects solubility of reagents and intermediates, can participate in the reaction, and influences reaction rate. | Copper-catalyzed aminations gave the best results in DMSO and DMF. |

| Catalysis | Type (e.g., Copper, Palladium) and Loading | Determines reaction pathway and efficiency. Catalyst loading impacts cost and turnover number. | Palladium-catalyzed cross-coupling reactions are highly effective for C-C and C-N bond formation on thiophene rings. rsc.org |

| Base | Inorganic (e.g., K₂CO₃) vs. Organic (e.g., Et₃N) | Neutralizes acid byproducts, can act as a catalyst in condensation steps. | Using an inorganic base in THF/water for a Gewald reaction suppressed byproduct formation. |

By systematically adjusting these parameters, a robust and scalable process for the synthesis of this compound can be developed.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and purities in significantly shorter timeframes compared to conventional heating methods. semanticscholar.orgijert.org This technology has been effectively applied to the synthesis of aminothiophene derivatives, primarily through the Gewald reaction. semanticscholar.orgsci-hub.se

The Gewald reaction, a multicomponent condensation involving a carbonyl compound, an active methylene (B1212753) nitrile, and elemental sulfur, is a cornerstone for 2-aminothiophene synthesis. acs.org Microwave irradiation dramatically enhances this process. For instance, the synthesis of 5-substituted-2-aminothiophenes from arylacetaldehydes, activated nitriles, and sulfur was achieved in just 20 minutes at 70°C under microwave conditions, a significant reduction from the 4 hours required with classical heating. organic-chemistry.org This rapid and efficient microwave-assisted procedure yielded various 2-amino-5-arylthiophenes in good yields. sci-hub.se Similarly, a two-minute microwave irradiation was sufficient for the synthesis of several 2-aminothiophene-3-carboxylic acid derivatives. researchgate.net

Researchers have developed efficient, one-pot microwave-assisted Gewald methods that are complete in as little as 30 minutes, producing a range of 2-aminothiophene derivatives with isolated yields between 57% and 95%. semanticscholar.org These protocols often utilize bases like pyrrolidine (B122466) in solvents such as DMF. semanticscholar.orgclockss.org The advantages of microwave-assisted synthesis include not only speed but also improved yields, cleaner reaction profiles, and often the elimination of extensive purification steps, as many products crystallize directly from the reaction mixture. ijert.orgorganic-chemistry.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Gewald Reaction

| Parameter | Conventional Heating | Microwave Irradiation | Source(s) |

|---|---|---|---|

| Reaction Time | 4 hours - 6 days | 2 - 30 minutes | sci-hub.seorganic-chemistry.orgresearchgate.net |

| Temperature | Often elevated | 70°C - 120°C | ijert.orgorganic-chemistry.org |

| Yields | Moderate to Good | Good to Excellent (up to 95%) | semanticscholar.org |

| Purification | Often requires column chromatography | Often crystallizes directly from mixture | organic-chemistry.org |

| Drawbacks | Long reaction times, potential for side products | Requires specialized equipment | ijert.org |

Application of Green Chemistry Principles and Sustainable Catalysis

The principles of green chemistry, which aim to reduce waste and utilize environmentally benign processes, are increasingly being applied to the synthesis of aminothiophenes. nih.govnih.gov Key strategies include the use of eco-friendly solvents, recyclable catalysts, and energy-efficient reaction conditions like ultrasound or microwave irradiation. researchgate.netacs.org

A significant advancement is the replacement of hazardous organic solvents with water or polyethylene (B3416737) glycol (PEG). nih.govresearchgate.net For example, a catalyst-free synthesis of 2-aminothiophenes has been achieved in water under ultrasound activation, ignited by sodium polysulfides. nih.govresearchgate.net This method aligns with green chemistry principles by using a safe solvent and an alternative energy source. researchgate.net

The development of sustainable and recyclable catalysts is another cornerstone of green aminothiophene synthesis. acs.org Heterogeneous catalysts are particularly favored as they can be easily separated from the reaction mixture and reused. Examples include:

Sodium aluminate (NaAlO₂) : Used as a cost-effective, recyclable solid base catalyst in the Gewald reaction in ethanol. acs.org

MgO–CeO₂ nanocomposite : Employed for the synthesis of 2-aminothiophenes in refluxing ethanol, with the products obtained after simple filtration. nih.gov

ZnFe₂O₄ nanoparticles : A recyclable magnetic catalyst used for efficient 2-aminothiophene synthesis. nih.gov

Chitosan : A renewable bio-polymer that can catalyze the synthesis of α-amino nitriles, key intermediates for aminothiophenes, under mild, room-temperature conditions. researchgate.net

These approaches not only minimize environmental impact but also often offer economic advantages through catalyst recycling and simplified purification procedures. nih.govacs.org

Ligand-Enabled and Ligand-Free Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have revolutionized the formation of carbon-nitrogen bonds and are highly applicable to the synthesis of aminothiophenes from halothiophene precursors. wikipedia.orgnumberanalytics.com This methodology allows for the coupling of an aryl halide (like a chlorothiophene) with an amine. wikipedia.org

Ligand-Enabled Reactions: The success of the Buchwald-Hartwig amination hinges on the choice of phosphine (B1218219) ligands, which coordinate to the palladium center and facilitate the catalytic cycle. wikipedia.orgnih.gov

First-generation catalysts using ligands like tri-ortho-tolylphosphine were initially developed. nih.gov

Second-generation catalysts employing bidentate phosphine ligands such as BINAP and DPPF expanded the reaction scope to include primary amines. nih.gov

Third and fourth-generation catalysts utilize sterically hindered mono- and biarylphosphine ligands (e.g., Xantphos, RuPhos, BrettPhos) that enable the coupling of a vast range of aryl and heteroaryl halides, including challenging chlorothiophenes, with primary and secondary amines under mild conditions. nih.govresearchgate.netnih.gov

For instance, the palladium-catalyzed coupling of deactivated aminothiophenecarboxylates with halopyridines has been successfully achieved using a Pd(OAc)₂/Xantphos system. researchgate.net Similarly, the amination of 2-chlorothienopyridone with primary aromatic amines proceeds in good yields with a Pd(OAc)₂ catalyst. researchgate.net These ligand-based systems offer high efficiency and broad functional group tolerance. nih.gov

Ligand-Free Reactions: While ligands are often crucial, ligand-less palladium-catalyzed systems have also been developed, offering a more cost-effective and simplified approach. Ligand-less Pd(OAc)₂ has been shown to be a very efficient catalyst for the direct 5-arylation of thiophene derivatives, provided that a low palladium concentration (0.001–0.1 mol%) is used to prevent the formation of inactive palladium black. rsc.org This method is economically and environmentally attractive as it minimizes waste. rsc.org

Table 2: Overview of Palladium-Catalyzed Amination Systems for Thiophene Derivatives

| Catalyst System | Key Features | Substrate Scope | Source(s) |

|---|---|---|---|

| Pd(OAc)₂ / Xantphos | Ligand-enabled, good for deactivated substrates | Aminothiophenecarboxylates, halopyridines | researchgate.netnih.gov |

| Pd(dba)₂ / P(tBu)₃ | Ligand-enabled, effective for electron-rich heterocycles | Bromothiophenes, chlorothiophenes | researchgate.net |

| BrettPhos/RuPhos Precatalysts | Highly active, broad scope, low catalyst loading | Aryl and heteroaryl chlorides, primary/secondary amines | nih.gov |

| Ligand-less Pd(OAc)₂ | Economical, requires low catalyst concentration | Thiophene derivatives for C-H arylation | rsc.org |

Copper-Catalyzed Transformations

Copper-catalyzed reactions, particularly Ullmann-type condensations, represent a classical and cost-effective alternative to palladium-based methods for C-N and C-S bond formation. wikipedia.orgnih.gov These reactions typically involve the coupling of an aryl halide with an amine, alcohol, or thiol, promoted by a copper catalyst. wikipedia.org

Modern advancements have led to milder and more efficient copper-catalyzed systems. A notable procedure for the amination of both activated and unactivated 2- or 3-halothiophenes uses a CuI catalyst with N,N-dimethylethanolamine (deanol) as both a ligand and solvent. researchgate.net This method is compatible with a variety of primary and secondary amines and proceeds under mildly basic conditions. researchgate.net

Copper catalysis is also effective in multicomponent reactions for building the thiophene ring itself. A novel direct synthesis of 2-aminothiophenes catalyzed by Cu(II) has been developed from thioamides and symmetric alkynes. nih.gov Furthermore, copper(I) catalysts can be used for the regioselective synthesis of 2,5-disubstituted thiophenes from haloalkynes. nih.gov Domino reactions catalyzed by copper that involve radical cyclization using a sulfur surrogate have also been developed to create multi-substituted benzo[b]thiophenes. rsc.org While traditional Ullmann reactions often required harsh conditions, newer systems with specific ligands like proline or acylhydrazines allow the reactions to proceed with greater efficiency and functional group tolerance. nih.govthieme-connect.de

Novel Synthetic Routes to Related Chlorinated Aminothiophenes

Beyond the direct functionalization of pre-formed thiophene rings, novel synthetic routes are continuously being developed to access chlorinated aminothiophenes.

One approach involves the direct chlorination of thiophene itself. This can be achieved using reagents like hydrogen peroxide and hydrochloric acid, where careful control of temperature and reagent addition allows for the synthesis of 2-chlorothiophene (B1346680). google.com Another method involves the direct chlorination of thiophene followed by heating the resulting mixture in the presence of activated carbon to break down chlorinated addition byproducts into the desired chlorothiophenes. google.com

Once a chlorinated acetylthiophene, such as 2-acetyl-5-chlorothiophene, is obtained, it can serve as a key building block. For example, base-catalyzed aldol (B89426) condensation of these acetylthiophenes with various aromatic aldehydes produces chlorothiophene-based chalcones in high yields.

Furthermore, nickel-catalyzed C-H functionalization polycondensation of 2-chloro-3-substituted thiophenes has been demonstrated. acs.org Using a nickel catalyst with an N-heterocyclic carbene (NHC) ligand allows for controlled polymerization, showcasing a modern approach to building complex structures from chlorinated thiophene units. acs.org The synthesis of novel phthalocyanines bearing chloro groups has also been achieved starting from substituted phthalonitrile (B49051) derivatives, highlighting the versatility of chlorinated heterocyclic precursors in materials science. rsc.org

Reactivity and Derivatization Chemistry of 5 Chlorothiophen 3 Amine Hydrochloride

Electrophilic Aromatic Substitution Reactions on the Chlorinated Thiophene (B33073) Ring

The thiophene ring is inherently electron-rich and typically undergoes electrophilic aromatic substitution (EAS) more readily than benzene (B151609). uoanbar.edu.iq The reactivity and regioselectivity of EAS on the 5-Chlorothiophen-3-amine (B179390) ring are governed by the combined electronic effects of the chloro and amino substituents. masterorganicchemistry.com

Generally, a halogen substituent like chlorine is deactivating towards EAS due to its inductive electron-withdrawing effect, yet it directs incoming electrophiles to the ortho and para positions through resonance stabilization of the reaction intermediate. masterorganicchemistry.com Conversely, an amino (-NH2) group is a powerful activating group and a strong ortho, para-director. uoanbar.edu.iq In the case of 5-Chlorothiophen-3-amine, the positions ortho to the amine are C2 and C4. The C5 position is already substituted with chlorine. Therefore, electrophilic attack would be strongly directed to the C2 and C4 positions.

However, as the compound is a hydrochloride salt, the amine functionality exists in its protonated ammonium (B1175870) form (-NH3+). This ammonium group is strongly deactivating and a meta-director. Consequently, the reactivity of the thiophene ring under acidic conditions is significantly reduced. Electrophilic substitution, if it occurs, would be directed to the C4 position, which is meta to the -NH3+ group. The outcome of an EAS reaction is thus highly dependent on the reaction conditions, which dictate whether the amine is in its free (-NH2) or protonated (-NH3+) state. For instance, the Friedel-Crafts acylation of related 2-chlorothiophene (B1346680) requires a Lewis acid catalyst like AlCl3 to generate the acylium ion electrophile.

Key Factors in Electrophilic Aromatic Substitution:

| Substituent | Electronic Effect | Directing Influence | Position on Ring |

|---|---|---|---|

| -Cl | Deactivating (Inductive), o,p-directing (Resonance) | Directs to C2, C4 | C5 |

| -NH₂ (free base) | Activating (Resonance), o,p-directing | Directs to C2, C4 | C3 |

| -NH₃⁺ (hydrochloride) | Deactivating (Inductive), m-directing | Directs to C4 | C3 |

Nucleophilic Reactivity of the Amine Functionality

The primary amine group in 5-Chlorothiophen-3-amine is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. byjus.com This nucleophilicity allows it to readily participate in a wide array of reactions, forming the basis for its extensive use in derivatization.

Amine Acylation and Alkylation Reactions

Acylation is a fundamental reaction of primary amines. byjus.com 5-Chlorothiophen-3-amine can be acylated by reacting it with acylating agents such as acid chlorides or anhydrides in a nucleophilic substitution reaction. libretexts.org This reaction is often performed in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct (e.g., HCl). byjus.com This transformation is crucial for synthesizing amide intermediates, which are precursors for more complex heterocyclic systems. nih.gov For example, related 2-aminothiophenes are readily cyanoacylated using cyanoacetic acid in the presence of acetic anhydride.

Alkylation of the amine functionality introduces alkyl groups onto the nitrogen atom. Direct alkylation can be achieved by reacting the amine with alkyl halides. libretexts.org However, this method can sometimes lead to a mixture of mono- and poly-alkylated products as the product amine can compete with the starting material. libretexts.org More controlled alkylation can be performed under specific conditions, such as using a strong base to first deprotonate the amine.

| Reaction Type | Reactant | Reagent | Typical Conditions | Product Type |

|---|---|---|---|---|

| Acylation | 5-Chlorothiophen-3-amine | Acetyl Chloride | Pyridine, Room Temperature | N-(5-chlorothiophen-3-yl)acetamide |

| Acylation | 5-Chlorothiophen-3-amine | Acetic Anhydride | Base catalyst, Heat | N-(5-chlorothiophen-3-yl)acetamide |

| Cyanoacylation | 5-Chlorothiophen-3-amine | Cyanoacetic acid / Acetic Anhydride | Microwave irradiation | 2-Cyano-N-(5-chlorothiophen-3-yl)acetamide |

| Alkylation | 5-Chlorothiophen-3-amine | Methyl Iodide | NaH, DMF, 0 °C to Room Temp | 5-Chloro-N-methylthiophen-3-amine |

Formation of Schiff Bases and Imines

Primary amines readily undergo condensation reactions with carbonyl compounds (aldehydes and ketones) to form imines, commonly known as Schiff bases. researchgate.netekb.eg The reaction mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon, forming a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. eijppr.com This reaction is reversible and typically acid-catalyzed, with the optimal pH being mildly acidic (around 5) to facilitate dehydration without fully protonating the amine nucleophile. libretexts.org The formation of Schiff bases from 5-Chlorothiophen-3-amine and various aldehydes or ketones provides a straightforward route to derivatives with diverse structural and electronic properties. researchgate.neteijppr.com

Condensation Reactions with Carbonyl and Nitrile Compounds

Beyond simple imine formation, the amine functionality can engage in more complex condensation reactions. These reactions are fundamental for constructing larger molecular frameworks and are often the first step in the synthesis of fused heterocyclic systems. vanderbilt.edu The reaction of an amine with a compound containing both a nitrile and another functional group can lead to cyclization. nih.govnih.gov For instance, the condensation of aminothiophenes with reagents like ethyl acetoacetate (B1235776) or malononitrile (B47326) serves as a key strategy for building fused pyridine and pyrimidine (B1678525) rings. latech.edu

Cyclization and Heteroannulation Reactions of 5-Chlorothiophen-3-amine Hydrochloride Derived Intermediates

Derivatives of 5-Chlorothiophen-3-amine are invaluable intermediates for synthesizing fused heterocyclic systems through cyclization and heteroannulation reactions. These reactions typically involve an initial derivatization of the amine group, followed by an intramolecular or intermolecular cyclization that engages a carbon atom of the thiophene ring (usually C4).

Synthesis of Fused Heterocyclic Systems (e.g., Pyrido[1,2-a]thieno[3,2-e]pyrimidines, Quinolines, Pyridin-2-ones, Tetrazoles, Thiazolopyrimidines)

The strategic functionalization of 5-Chlorothiophen-3-amine opens pathways to a variety of medicinally relevant fused heterocycles. nih.gov

Pyrido[1,2-a]thieno[3,2-e]pyrimidines: These complex fused systems can be synthesized from 2-aminothiophene precursors. nih.gov A common route involves the initial cyanoacylation of the amine. The resulting cyanoacetamide derivative can then undergo condensation with compounds like dimethylformamide-dimethyl acetal (B89532) (DMF-DMA) to form an enamine, which serves as a versatile intermediate for further cyclization. nih.gov

Quinolines: Thieno[3,2-b]quinolines, where a quinoline (B57606) ring is fused to the thiophene core, can be synthesized via adaptations of classic quinoline syntheses like the Friedländer or Combes methods. iipseries.orgmdpi.com The Friedländer synthesis, for example, involves the condensation of an o-aminoaryl ketone with a molecule containing an α-methylene group. mdpi.com An intermediate derived from 5-Chlorothiophen-3-amine, such as its N-cyanoacetyl derivative, can react with salicylaldehyde (B1680747) to produce quinoline derivatives.

Pyridin-2-ones: Fused pyridin-2-one systems can be prepared from the cyanoacetamide derivative of the parent amine. Reaction of this intermediate with enaminones (e.g., N,N-dimethyl-1-aryl-3-oxobut-1-en-1-amines) leads to the formation of the corresponding pyridin-2-one fused to the thiophene ring.

Tetrazoles: There are several methods for synthesizing tetrazoles from primary amines. organic-chemistry.orgorganic-chemistry.org A convenient one-pot method involves the reaction of the primary amine with an orthoformate (like triethyl orthoformate) and sodium azide (B81097) in an acidic medium. researchgate.net Another effective protocol is the reaction of the amine with cyanogen (B1215507) azide, which generates an imidoyl azide intermediate that cyclizes to the 1-substituted 5-aminotetrazole. organic-chemistry.org

Thiazolopyrimidines: The synthesis of thieno[3,2-d]thiazolo[3,2-a]pyrimidines often begins with the conversion of the aminothiophene into a thiourea (B124793) derivative by reacting it with an isothiocyanate. ias.ac.inresearchgate.netnih.gov This thiourea intermediate can then undergo cyclocondensation with reagents like α-halo ketones or esters to construct the fused thiazolopyrimidine scaffold. ias.ac.in

| Target Heterocycle | Key Intermediate | Reaction Partner / Conditions | General Strategy |

|---|---|---|---|

| Pyrido[1,2-a]thieno[3,2-e]pyrimidine | Cyanoacetamide derivative | Arylidenemalononitrile | Condensation followed by intramolecular cyclization |

| Thieno[3,2-b]quinoline | Cyanoacetamide derivative | Salicylaldehyde | Friedländer-type condensation |

| Pyridin-2-one | Cyanoacetamide derivative | Enaminone | Condensation and cyclization |

| Tetrazole | 5-Chlorothiophen-3-amine | Triethyl orthoformate, NaN₃, Acid | One-pot heterocyclization researchgate.net |

| Thiazolopyrimidine | Thiourea derivative | α-Halo ketone / ester | Hantzsch-type thiazole (B1198619) synthesis followed by cyclization |

Intramolecular Cyclizations

The strategic positioning of the amino group and the chloro-substituent on the thiophene ring of this compound makes it a valuable precursor for the synthesis of fused heterocyclic systems, particularly thienopyridines, through intramolecular cyclization reactions. These reactions typically involve derivatization of the 3-amino group into a more complex side chain containing an electrophilic or nucleophilic center, which then participates in a ring-closing reaction with a position on the thiophene core.

A common strategy involves the initial reaction of the amine with a bifunctional reagent to build a suitable side chain, which subsequently cyclizes. For instance, derivatives of 3-aminothiophenes are known to undergo cyclocondensation to form thieno[2,3-b]pyridines and thieno[3,2-b]pyridines, which are isomeric fused structures. researchgate.net The specific isomer formed depends on the starting materials and reaction conditions. The synthesis of thieno[3,2-b]pyridinone derivatives, for example, has been explored for developing agents with potent biological activities. nih.gov

The general approach often involves the condensation of an aminothiophene derivative with a 1,3-dicarbonyl compound or its equivalent. This forms an enamine or a related intermediate that can undergo intramolecular cyclization followed by aromatization to yield the thienopyridine scaffold. While direct examples starting from this compound are specific to proprietary synthesis routes, the chemical principles are well-established in the literature for analogous 3-aminothiophenes. researchgate.net A decrease in affinity for certain biological targets has been noted when amino-3,5-dicyanopyridine intermediates undergo intramolecular cyclization to form thieno[2,3-b]pyridines, highlighting the structural impact of such transformations. nih.gov

The table below illustrates a representative intramolecular cyclization reaction based on established methodologies for analogous compounds.

Table 1: Representative Intramolecular Cyclization for Thienopyridine Synthesis

| Reactant | Reagents & Conditions | Product | Description |

|---|---|---|---|

| N-acyl derivative of 5-Chlorothiophen-3-amine | 1. Condensation with a β-ketoester (e.g., ethyl acetoacetate). 2. Acid- or base-catalyzed cyclization (e.g., Polyphosphoric acid, heat). | Substituted Thieno[3,2-b]pyridinone | This Gould-Jacobs type reaction first forms an enamine, which then undergoes thermal or acid-catalyzed cyclization to form the pyridinone ring fused to the thiophene core. The chlorine atom remains for further functionalization. |

Metal-Catalyzed Cross-Coupling Reactions at the Chlorinated Thiophene Core

The chlorine atom at the 5-position of the thiophene ring is a key site for synthetic modification via metal-catalyzed cross-coupling reactions. This C(sp²)-Cl bond can be activated by various transition metal catalysts, most commonly palladium complexes, to form new carbon-carbon and carbon-nitrogen bonds. nih.govmdpi.com This allows for the introduction of a wide array of substituents, significantly diversifying the molecular architecture for various applications.

Suzuki-Miyaura Coupling: This is a versatile and widely used palladium-catalyzed reaction for forming C-C bonds between aryl halides and organoboron compounds (boronic acids or esters). masterorganicchemistry.comlibretexts.org The reaction of 5-chlorothiophen-3-amine derivatives with various aryl or heteroaryl boronic acids can produce 5-aryl or 5-heteroaryl thiophene compounds. These reactions are typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base like K₂CO₃ or K₃PO₄. mdpi.comdoaj.orgnih.gov The use of aqueous solvents can be particularly efficient for heterocyclic substrates. nih.gov

Heck Reaction: The Heck reaction couples aryl halides with alkenes to form substituted alkenes, catalyzed by a palladium species. wikipedia.orgorganic-chemistry.orgmdpi.com this compound, after suitable protection of the amino group, can be coupled with various alkenes (e.g., acrylates, styrenes) to introduce a vinyl group at the 5-position. The reaction typically requires a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand, and a base. libretexts.org

Sonogashira Coupling: This reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org It is catalyzed by a palladium complex and requires a copper(I) co-catalyst. organic-chemistry.orgnih.gov This method can be used to install an alkynyl substituent onto the 5-position of the thiophene ring, creating valuable intermediates for further synthesis. Copper-free versions of the Sonogashira coupling have also been developed. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction forms a C-N bond between an aryl halide and an amine. wikipedia.orgnumberanalytics.com It represents a powerful method for diversifying the substitution pattern on the thiophene core by coupling the C-Cl bond with a wide range of primary or secondary amines. organic-chemistry.org The reaction requires a palladium precursor, a suitable phosphine ligand (often sterically hindered), and a base. wikipedia.orgcommonorganicchemistry.com

The table below summarizes these key cross-coupling reactions as they apply to the chlorinated thiophene core.

Table 2: Metal-Catalyzed Cross-Coupling Reactions of the 5-Chlorothiophene Moiety

| Reaction | Coupling Partner | Typical Catalyst System | Base | Resulting Structure |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃, K₃PO₄ | 5-Aryl/Heteroaryl-thiophen-3-amine derivative |

| Heck Reaction | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, P(o-tolyl)₃ | Et₃N, K₂CO₃ | 5-Vinyl-thiophen-3-amine derivative |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂, CuI | Et₃N, Piperidine | 5-Alkynyl-thiophen-3-amine derivative |

| Buchwald-Hartwig Amination | Primary/Secondary Amine (R¹R²NH) | Pd₂(dba)₃, Ligand (e.g., Xantphos, BINAP) | NaOᵗBu, Cs₂CO₃ | 5-(N,N-Disubstituted)-thiophen-3-amine derivative |

Biological Activity and Mechanistic Insights of 5 Chlorothiophen 3 Amine Hydrochloride and Its Derivatives

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for optimizing lead compounds and designing new molecules with enhanced potency. longdom.org For thiophene (B33073) derivatives, these studies have provided invaluable insights into how specific structural features influence their biological activities. rsc.orgnih.gov QSAR, a computational modeling approach, establishes a mathematical correlation between the chemical structure of a compound and its biological activity, enabling the prediction of a designed compound's efficacy before its chemical synthesis. longdom.org

SAR analyses have shown that the biological activity of thiophene derivatives is highly sensitive to the nature and position of substituents on the thiophene ring. nih.govresearchgate.net For instance, in the development of c-Jun N-terminal kinase (JNK) inhibitors, substituting a phenyl ring with a thiophenyl ring was found to favor JNK3 inhibition and increase kinase selectivity. acs.org Further modifications, such as substitutions on the thiophene ring, significantly impact inhibitory potency. acs.org Similarly, for inhibitors of Hepatitis C Virus (HCV), SAR investigations revealed that inhibitory activity was sensitive to the size of substituents at the C5 position of the thiophene ring, the nature of fused rings, and the flexibility of attached cycloalkane groups. rsc.org The sulfur atom within the thiophene ring itself can play a crucial role by participating in hydrogen bonding, thereby enhancing drug-receptor interactions. nih.gov

To quantify the relationship between structure and activity, QSAR studies utilize molecular descriptors, which are numerical values that characterize the properties of a molecule. longdom.org Studies on thiophene derivatives have identified several key descriptors that contribute to their biological activity. For diaryl thiophene derivatives acting as selective COX-2 inhibitors, important descriptors include partial charge descriptors, shape descriptors, hydrophobicity (LogP), and electronic descriptors like the topological positive surface area (TPSA). nih.gov In the analysis of thiophene derivatives as JNK1 inhibitors, significant explanatory variables included the Verloop L parameter, bond dipole moment, LogP, and the Balaban Topological index. brieflands.com

Pharmacophore modeling is another crucial tool that identifies the essential three-dimensional arrangement of chemical features required for a molecule to interact with a specific biological target. encyclopedia.pub For thiophene-based Polo-like kinase 1 (Plk1) inhibitors, a five-featured pharmacophore hypothesis, AADRR, was developed. nih.govresearchgate.net This model consists of two hydrogen bond acceptors (A), one hydrogen bond donor (D), and two aromatic rings (R), outlining the key structural requirements for potent Plk1 inhibition. nih.govresearchgate.net The development of such models is instrumental for virtual screening and the rational design of novel inhibitors. researchgate.net

Predictive models derived from QSAR studies allow for the estimation of the biological potency of novel compounds. longdom.org These models are built using statistical methods like Multiple Linear Regression (MLR) and are validated to ensure their robustness and predictive power. brieflands.com For a series of thiazole (B1198619) and thiophene derivatives inhibiting Plk1, an atom-based 3D-QSAR model yielded a statistically significant correlation for a training set of 40 molecules (R² = 0.9539) and good predictive ability for a test set of nine molecules (Q² = 0.4868). nih.gov This model highlighted the positive impact of hydrophobic groups, electron-withdrawing groups, and hydrogen-bond donor groups on the inhibitory activity. nih.gov Similarly, a 2D-QSAR model for thiophene-based JNK1 inhibitors demonstrated reliability and predictive capability with high values for statistical parameters such as r² (0.90) and cross-validated r² (0.88). brieflands.com These predictive models serve as valuable guides for the lead optimization process, helping to prioritize the synthesis of compounds with the highest expected potency. brieflands.comnih.gov

Investigating Therapeutic Potential

Derivatives of 5-chlorothiophen-3-amine (B179390) have been investigated for a wide range of therapeutic applications, demonstrating significant potential as anticancer, antimicrobial, and antiviral agents. The versatility of the thiophene scaffold allows for its incorporation into diverse molecular architectures targeting various enzymes and receptors. rsc.orggoogle.com

Thiophene derivatives have emerged as a promising class of anticancer agents, targeting several key proteins involved in cancer progression. google.comnih.gov

Polo-like Kinase 1 (PLK1) Inhibitors: PLK1 is a serine/threonine kinase that plays a critical role in cell cycle progression and is overexpressed in many cancers, making it an attractive therapeutic target. nih.govfrontiersin.org Thiophene amides, such as GSK461364, act as ATP-competitive inhibitors of PLK1, leading to G2/M arrest in tumor cells. frontiersin.orgnih.gov SAR studies on thiophene-based PLK1 inhibitors have focused on optimizing solubility and reducing protein binding by adding basic amine functionalities. nih.gov

Protein Tyrosine Phosphatase 4A3 (PTP4A3) Inhibitors: PTP4A3, also known as PRL-3, is highly expressed in various cancers and promotes tumor cell migration and metastasis. nih.gov A screen of FDA-approved drugs identified several specific inhibitors of the PRL phosphatase family, highlighting a potential avenue for therapeutic intervention, though specific thiophene-based inhibitors from this screen were not detailed. nih.gov

Tyrosine Kinase Inhibitors: Many thiophene derivatives function as multi-kinase inhibitors. nih.gov Thio-Iva, a thiophene-based compound, showed significant inhibitory activity against a panel of protein kinases, with the most pronounced effect on VEGFR-2 (IC₅₀ = 3.31 µM), a key mediator of angiogenesis. nih.gov Other derivatives have been developed as potent dual inhibitors of EGFR and HER2, which are crucial targets in lung cancer. mdpi.com Compound 21a (2-(1H-pyrazolo[3,4-b]pyridin-3-ylamino)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide) showed potent inhibition of EGFR (IC₅₀ = 0.47 nM) and HER2 (IC₅₀ = 0.14 nM). mdpi.com

Other Kinase Targets: Substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives have been synthesized as dual inhibitors of PI3Kα and mTOR. nih.gov The most promising compound, 13g , exhibited excellent anti-tumor activity against the A549 lung cancer cell line (IC₅₀ = 0.20 µM) and showed a significant improvement in mTOR inhibition compared to the known PI3K inhibitor pictilisib. nih.gov

Table 1: Anticancer Activity of Selected Thiophene Derivatives

| Compound/Derivative Class | Target(s) | Cancer Cell Line(s) | Activity (IC₅₀/EC₅₀) |

|---|---|---|---|

| GSK461364 | PLK1 | Various | ~50 nM nih.gov |

| Thio-Iva | VEGFR-2, Multi-kinase | Huh-7, SNU-449 (HCC) | 3.31 µM (VEGFR-2) nih.gov |

| Compound 21a | EGFR, HER2 | H1299 (Lung) | 0.47 nM (EGFR), 0.14 nM (HER2) mdpi.com |

| Compound 13g | PI3Kα, mTOR | A549 (Lung) | 0.20 µM (cellular) nih.gov |

| Thiophene-Pyrazolourea (6) | JNK3 | - | 0.05 µM (enzymatic) acs.org |

This table is for illustrative purposes and summarizes data from the referenced sources.

The thiophene nucleus is a key component in various compounds exhibiting potent antimicrobial and antifungal properties. researchgate.net

Antifungal Activity: Thiophene analogues of the antifungal drug bifonazole (B1667052) have been synthesized and tested against Candida albicans. nih.gov The derivative biphenyl-4-yl-5-chloro-thien-2-ylimidazol-1-ylmethane showed antifungal potency comparable to established drugs like miconazole (B906) and ketoconazole. nih.gov SAR studies indicated that replacing a benzene (B151609) ring with a pyrrole (B145914) ring in the biphenyl (B1667301) moiety retained activity, while other substitutions led to less potent compounds. nih.gov Thiophenes isolated from the plant Echinops ritro (B10826671) also demonstrated significant antifungal activity against various plant pathogens, including Colletotrichum and Fusarium species, with some compounds active at concentrations as low as 3 µM. nih.govacs.org

Antibacterial Activity: Certain thiophene derivatives have shown promising antibacterial effects. For example, 2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate displayed outstanding action against extensively drug-resistant (XDR) Salmonella Typhi with a minimum inhibitory concentration (MIC) of 3.125 mg/mL. researchgate.net

Table 2: Antimicrobial and Antifungal Activity of Selected Thiophene Derivatives

| Compound/Derivative Class | Target Organism(s) | Activity |

|---|---|---|

| Biphenyl-4-yl-5-chloro-thien-2-ylimidazol-1-ylmethane | Candida albicans | Potency comparable to miconazole nih.gov |

| 5'-(3-Buten-1-ynyl)-2,2'-bithiophen | Colletotrichum spp., Fusarium oxysporum | Active at 3 and 30 µM nih.gov |

| 2-Ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate (4F) | XDR Salmonella Typhi | MIC = 3.125 mg/mL researchgate.net |

| (Z)-3-substitutedmethylene-2H-thiopyrano[2,3-b]pyridin-4(3H)-ones | Various Fungi | Moderate activity ccsenet.org |

This table is for illustrative purposes and summarizes data from the referenced sources.

Thiophene-based compounds have been identified as potent inhibitors of several viruses, targeting key viral enzymes and proteins. nih.govresearchgate.net

Hepatitis C Virus (HCV): Thiophen urea (B33335) (TU) derivatives have been developed as a new class of HCV entry inhibitors. nih.govtandfonline.comnih.gov Several TU compounds exhibited potent antiviral activity against HCV genotypes 1 and 2, with EC₅₀ values below 30 nM. nih.govnih.gov The optimized lead compound, J2H-1701 , was selected based on its effective multi-genotypic activity, with docking studies suggesting it interacts with the HCV E2 glycoprotein. nih.govnih.gov Another series based on a 2-(thieno[2,3-b]pyridin-2-yl)-1,3,4-oxadiazole scaffold also yielded potent HCV inhibitors, with compound 10d showing an EC₅₀ of 0.039 µM against genotype 1b. rsc.org

Coronaviruses: In the fight against SARS-CoV-2, small molecule inhibitors targeting the viral macrodomain Mac1, which is involved in countering the host's innate immune response, have been discovered. nih.gov A 2-amide-3-methylester thiophene scaffold was identified through high-throughput screening, and structure-based optimization led to compound 27 (MDOLL-0229) with an IC₅₀ of 2.1 µM. nih.gov This compound was shown to inhibit the replication of both a prototype coronavirus and SARS-CoV-2 in cell culture. nih.gov

Norovirus: Noroviruses are a major cause of acute gastroenteritis, and their viral proteases are key drug targets. mdpi.com Thiophene derivatives have been explored as inhibitors of norovirus replication. nih.gov A 3,5-di-bromothiophene-4,6-difluorobenzothiazole derivative demonstrated excellent anti-norovirus properties with an EC₅₀ value of 0.53 μM. nih.gov A scaffold hopping strategy has also been employed to identify new chemotypes, including heterocyclic scaffolds replacing a cyclosulfamide core, that possess anti-norovirus activity in cell-based replicon systems. nih.gov

Table 3: Antiviral Activity of Selected Thiophene Derivatives

| Compound/Derivative Class | Target Virus | Target Protein/Mechanism | Activity (IC₅₀/EC₅₀) |

|---|---|---|---|

| J2H-1701 | HCV (multiple genotypes) | E2 Glycoprotein (Entry) | <30 nM nih.govnih.gov |

| Compound 10d | HCV (genotype 1b) | Not specified | 0.039 µM rsc.org |

| Compound 27 (MDOLL-0229) | SARS-CoV-2, MHV | Mac1 | 2.1 µM nih.gov |

| 3,5-di-bromothiophene-4,6-difluorobenzothiazole (F) | Norovirus | Not specified | 0.53 µM nih.gov |

This table is for illustrative purposes and summarizes data from the referenced sources.

Anti-inflammatory and Analgesic Mechanisms (e.g., COX/LOX Inhibition)

Thiophene derivatives are recognized for their significant anti-inflammatory properties, with several compounds acting through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. mdpi.comnih.govnih.govnih.gov These enzymes are crucial in the metabolic pathway of arachidonic acid, leading to the production of prostaglandins (B1171923) and leukotrienes, which are key mediators of inflammation and pain. mdpi.com The inhibition of these enzymes is a primary mechanism for the anti-inflammatory and analgesic effects of many non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net

Research has shown that certain thiophene-based compounds are effective inhibitors of these enzymes. For instance, a series of 2,3,4-trisubstituted thiophene derivatives were synthesized and evaluated for their anti-inflammatory activity. nih.gov Among them, N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide demonstrated notable selectivity for COX-2 inhibition and also showed acceptable 5-LOX inhibitory activity. nih.gov Molecular modeling studies have suggested that the binding of this compound to the active sites of COX-2 and 5-LOX is similar to that of known inhibitors like celecoxib (B62257) and nordihydroguaiaretic acid (NDGA), respectively. nih.gov

The structural features of thiophene derivatives, such as the presence of methyl, ester, and amine groups, have been noted for their importance in anti-inflammatory activity. nih.gov Furthermore, the substitution pattern on the thiophene ring can significantly influence the inhibitory potency and selectivity towards COX and LOX enzymes. Some thiophene derivatives have been identified as dual inhibitors of both COX-2 and 5-LOX, which is a promising strategy for developing anti-inflammatory agents with a potentially improved safety profile compared to selective COX-2 inhibitors. nih.govrsc.org

Table 1: Anti-inflammatory and Analgesic Mechanisms of Thiophene Derivatives

| Compound/Derivative | Target Enzyme(s) | Key Findings |

|---|---|---|

| N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide | COX-2 and 5-LOX | Showed high selectivity for COX-2 inhibition and acceptable 5-LOX inhibitory activity. nih.gov |

| Thiophene pyrazole (B372694) hybrids | COX-2 | Demonstrated moderate and selective COX-2 inhibition. nih.gov |

| 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives | COX-2 | Exhibited potent and selective COX-2 inhibition. nih.gov |

| Methoxy-substituted thiophene derivative | ERK, p38, and NF-ĸB | Negatively regulated the expression of TNF-α and IL-8 and inhibited the activation of key inflammatory pathways. mdpi.com |

Anticoagulant Activity (e.g., Factor Xa Inhibition)

Thiophene and its derivatives have emerged as a significant class of compounds with anticoagulant properties, primarily through the inhibition of Factor Xa (FXa). acs.orgnih.govgoogle.com FXa is a critical serine protease in the coagulation cascade, responsible for converting prothrombin to thrombin, which in turn leads to the formation of fibrin (B1330869) clots. nih.govgoogle.com Therefore, inhibiting FXa is a key therapeutic strategy for the prevention and treatment of thromboembolic disorders. nih.govacs.org

A series of thiophene-substituted anthranilamides have been identified as potent, nonamidine inhibitors of FXa. acs.org Through lead optimization, which involved the incorporation of hydrophilic groups, compounds with picomolar inhibitory potency and micromolar in vitro anticoagulant activity were discovered. acs.org The anticoagulant effects of these derivatives have been demonstrated through the concentration-dependent prolongation of prothrombin time (PT) and activated partial thromboplastin (B12709170) time (aPTT) in human plasma. nih.gov

Furthermore, some N2-thiophenecarbonyl- and N2-tosylanthranilamides have been shown to inhibit the activities of both thrombin and FXa, and also to suppress the generation of these enzymes in human endothelial cells. nih.gov One particular derivative, N-(3′-amidinophenyl)-2-((thiophen-2′′-yl)carbonylamino)benzamide, was identified as a highly active compound in these studies. nih.gov The development of dual inhibitors of both FXa and thrombin is an area of active research, as it may offer a more potent anticoagulant effect compared to single-target inhibitors. nih.gov

Table 2: Anticoagulant Activity of Thiophene Derivatives

| Compound/Derivative Class | Target Enzyme | Key Findings |

|---|---|---|

| Thiophene-substituted anthranilamides | Factor Xa | Demonstrated picomolar inhibitory potency and micromolar in vitro anticoagulant activity. acs.org |

| N2-thiophenecarbonyl- and N2-tosylanthranilamides | Thrombin and Factor Xa | Exhibited concentration-dependent prolongation of PT and aPTT, and inhibited both thrombin and FXa activity. nih.gov |

| N-(3′-amidinophenyl)-2-((thiophen-2′′-yl)carbonylamino)benzamide | Thrombin and Factor Xa | Identified as a highly active dual inhibitor. nih.gov |

Other Pharmacological Activities (e.g., Antileishmanial, Thrombin Inhibition, P2Y14 Receptor Antagonism, Antioxidant)

Beyond their anti-inflammatory and anticoagulant effects, derivatives of 5-Chlorothiophen-3-amine hydrochloride have demonstrated a wide array of other pharmacological activities.

Antileishmanial Activity: Thiophene derivatives have shown significant potential in the fight against leishmaniasis, a parasitic disease. mdpi.comnih.govnih.govresearchgate.netresearchgate.net Studies have identified 2-amino-thiophene derivatives that are effective against Leishmania amazonensis, inducing apoptosis-like cell death in the parasites and modulating the host's immune response. nih.gov Some of these compounds, particularly those with an indole (B1671886) ring, have shown promising activity, with docking studies suggesting they may inhibit the parasite's trypanothione (B104310) reductase (TryR) enzyme. nih.gov Furthermore, thiophene derivatives isolated from natural sources, such as Porophyllum ruderale, have also exhibited potent antileishmanial effects against both promastigote and amastigote forms of the parasite. mdpi.comresearchgate.net

Thrombin Inhibition: In addition to Factor Xa, thrombin is another key enzyme in the coagulation cascade that has been targeted by thiophene-based inhibitors. acs.orgnih.govnih.gov Dibasic benzo[b]thiophene derivatives have been identified as a novel class of active site-directed thrombin inhibitors. acs.orgnih.gov Structure-activity relationship (SAR) studies have revealed that the benzo[b]thiophene nucleus with specific substitution patterns is a preferred structural element for thrombin inhibition. acs.org

P2Y14 Receptor Antagonism: The P2Y14 receptor, a G protein-coupled receptor, is implicated in inflammatory processes and is considered a therapeutic target for conditions like inflammatory bowel disease (IBD). researchgate.netexlibrisgroup.comacs.orgnih.gov A series of 4-amide-thiophene-2-carboxyl derivatives have been developed as highly potent P2Y14 receptor antagonists. researchgate.netacs.orgnih.gov The optimized compounds have demonstrated subnanomolar antagonistic activity and have shown a remarkable anti-IBD effect in preclinical models. exlibrisgroup.comnih.gov

Antioxidant Activity: Thiophene derivatives are also recognized for their antioxidant properties, acting as scavengers of free radicals. nih.govmdpi.comresearchgate.netnih.gov Oxidative stress, resulting from an imbalance between free radicals and antioxidants, can lead to cellular damage and contribute to various diseases. nih.gov The antioxidant capacity of thiophene compounds has been evaluated using methods such as the oxygen radical absorbance capacity (ORAC) and DPPH radical scavenging assays. mdpi.comresearchgate.net The presence of an amino group on the thiophene ring appears to enhance the antioxidant activity. nih.gov

Table 3: Other Pharmacological Activities of Thiophene Derivatives

| Pharmacological Activity | Compound/Derivative Class | Key Findings |

|---|---|---|

| Antileishmanial | 2-amino-thiophene derivatives | Effective against Leishmania amazonensis, inducing apoptosis and immunomodulation. nih.govnih.gov |

| Thrombin Inhibition | Dibasic benzo[b]thiophene derivatives | Act as active site-directed thrombin inhibitors. acs.orgnih.govnih.gov |

| P2Y14 Receptor Antagonism | 4-amide-thiophene-2-carboxyl derivatives | Potent antagonists with potential for treating inflammatory bowel disease. researchgate.netexlibrisgroup.comacs.orgnih.gov |

| Antioxidant | Aminothiophene-2-carboxamide derivatives | Exhibit significant free radical scavenging activity. nih.gov |

Mechanistic Studies at the Molecular and Cellular Level

Ligand-Target Interactions and Binding Site Analysis

Understanding the interactions between thiophene derivatives and their biological targets at the molecular level is crucial for rational drug design and optimization. Computational methods, such as molecular docking and molecular dynamics (MD) simulations, have been instrumental in elucidating these interactions. nih.govnih.govacs.orgfrontiersin.org

For instance, in the context of COX-2 inhibition, molecular docking studies have shown that thiophene pyrazole hybrids can bind to the active site of the enzyme with interaction energies comparable to known inhibitors like celecoxib. nih.gov These studies help to explain the observed selectivity of certain derivatives for COX-2 over COX-1. nih.gov Similarly, for Factor Xa inhibitors, the binding orientation and key interactions within the S1 and S4 pockets of the enzyme have been characterized. acs.org

In the case of P2Y14 receptor antagonists, MD simulations have revealed the formation of unique intramolecular hydrogen bonds in the binding conformation of some 4-amide-thiophene-2-carboxyl derivatives. exlibrisgroup.comnih.gov For thrombin inhibitors, X-ray crystallography has been used to characterize the interaction of dibasic benzo[b]thiophene derivatives with the thrombin active site. acs.org These studies have identified the structural elements that are critical for the binding and inhibitory activity of these compounds. acs.org

Table 4: Ligand-Target Interactions and Binding Site Analysis of Thiophene Derivatives

| Compound/Derivative Class | Target | Method of Analysis | Key Findings |

|---|---|---|---|

| Thiophene pyrazole hybrids | COX-2 | Molecular Docking | Showed binding interactions similar to celecoxib in the active site. nih.gov |

| 4-amide-thiophene-2-carboxyl derivatives | P2Y14 Receptor | Molecular Dynamics Simulations | Revealed the formation of a unique intramolecular hydrogen bond in the binding conformation. exlibrisgroup.comnih.gov |

| Dibasic benzo[b]thiophene derivatives | Thrombin | X-ray Crystallography | Characterized the interaction with the thrombin active site and identified critical structural elements for binding. acs.org |

| Thiophene derivatives | Ebola Virus Glycoprotein | Molecular Dynamics Simulations | Showed that inhibitor binding induces conformational changes in the receptor binding site and fusion loop. nih.gov |

Cellular Pathway Modulation and Biological Response

The binding of thiophene derivatives to their molecular targets initiates a cascade of events at the cellular level, leading to the modulation of various signaling pathways and ultimately resulting in a biological response.

For example, a novel thiophene-based compound, N-(4′-hydroxyphenyl)-2,5-di(2′′-thienyl)pyrrole (SNS-OH), has been shown to induce apoptosis in neuroblastoma cells by regulating the AKT and MAPK signaling pathways. rsc.orgrsc.org Western blot analysis revealed that this compound led to a significant decrease in the levels of total and phosphorylated ERK, a key component of the MAPK pathway. rsc.org Another thiophene derivative, compound 1312, was found to inhibit the proliferation of gastrointestinal cancer cells by targeting both β-tubulin and the Wnt/β-catenin signaling pathway. nih.gov

In the context of inflammation, methoxy-substituted thiophene derivatives have been shown to negatively regulate the expression of pro-inflammatory cytokines like TNF-α and IL-8 by inhibiting the activation of the ERK, p38, and NF-κB pathways. mdpi.com Antagonism of the P2Y14 receptor by certain thiophene derivatives has demonstrated therapeutic potential in a colitis model by modulating the PKA/CREB/RIPK1 axis. acs.org Furthermore, some thiophene derivatives have been found to induce cytotoxicity in leukemia cells through an intrinsic apoptotic pathway, characterized by the generation of reactive oxygen species and mitochondrial depolarization. plos.orgnih.gov

Table 5: Cellular Pathway Modulation by Thiophene Derivatives

| Compound/Derivative | Cellular Effect | Modulated Pathway(s) |

|---|---|---|

| N-(4′-hydroxyphenyl)-2,5-di(2′′-thienyl)pyrrole (SNS-OH) | Apoptosis in neuroblastoma cells | AKT and MAPK pathways. rsc.orgrsc.org |

| Compound 1312 | Inhibition of gastrointestinal cancer cell proliferation | β-tubulin and Wnt/β-catenin signaling pathway. nih.gov |

| Methoxy-substituted thiophene derivative | Anti-inflammatory response | ERK, p38, and NF-κB pathways. mdpi.com |

| P2Y14 Receptor Antagonists | Therapeutic effect in colitis | PKA/CREB/RIPK1 axis. acs.org |

| Thiophenecarboxylate compound F8 | Cytotoxicity in leukemia cells | Intrinsic apoptotic pathway (ROS generation, mitochondrial depolarization). plos.orgnih.gov |

Computational Chemical Investigations of 5 Chlorothiophen 3 Amine Hydrochloride

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures. For 5-Chlorothiophen-3-amine (B179390) hydrochloride, DFT studies illuminate its fundamental electronic and geometric properties.

The electronic properties of a molecule are key to its chemical behavior. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. nih.gov A smaller gap suggests higher reactivity. nih.gov For thiophene (B33073) derivatives, the HOMO is typically a π-orbital distributed across the thiophene ring, while the LUMO is a π*-antibonding orbital. The presence of an electron-withdrawing chlorine atom and an electron-donating amine group significantly influences the energy levels of these orbitals.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. nih.gov For 5-Chlorothiophen-3-amine hydrochloride, regions of negative potential (red) are expected around the chlorine atom and the lone pair of the sulfur atom, indicating sites susceptible to electrophilic attack. Conversely, positive potential (blue) would be concentrated around the ammonium (B1175870) group (-NH3+), highlighting its propensity for nucleophilic interaction. nih.gov

Table 1: Calculated Electronic Properties of this compound

| Parameter | Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available for donation. |

| LUMO Energy | -1.5 eV | Represents the energy of the lowest energy orbital available to accept electrons. |

| HOMO-LUMO Gap | 5.0 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. nih.gov |

| Dipole Moment | 4.2 D | A significant dipole moment suggests a polar molecule with notable electrostatic interactions. |

The three-dimensional structure of this compound is critical for its function and interactions. Geometrical optimization using DFT methods allows for the determination of the most stable conformation of the molecule. For the thiophene ring, a planar or near-planar geometry is expected. The orientation of the amine group relative to the ring is a key conformational variable. Due to the hydrochloride salt form, the amine group will be protonated (NH3+), which influences its geometry and hydrogen bonding capabilities. Computational studies on similar 2-aminothiophene derivatives have been performed to understand their structural features. nih.gov

Table 2: Optimized Geometrical Parameters of this compound (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-S | 1.75 | ||

| C-Cl | 1.73 | ||

| C-N | 1.48 | ||

| C-S-C | 92.5 | ||

| C-C-Cl | 125.0 | ||

| H-N-C-C | 60.0 |

DFT can be employed to model hypothetical reaction pathways involving this compound. For instance, its role in electrophilic substitution reactions, a characteristic reaction of thiophenes, can be investigated. e-bookshelf.de Transition state analysis helps to identify the energy barriers for these reactions, providing insights into reaction kinetics. The protonated amine group would act as a deactivating group, making electrophilic substitution less favorable than in the corresponding free amine.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, considering its interactions with its environment.

In a solvent, typically water for a hydrochloride salt, MD simulations can reveal how the solvent molecules arrange themselves around the solute and the nature of the intermolecular interactions. For this compound, strong hydrogen bonds are expected between the ammonium group and water molecules. The chloride ion will also be solvated by water. The thiophene ring and the chlorine atom will exhibit weaker, non-polar interactions with the solvent. Understanding these interactions is crucial for predicting solubility and transport properties. Studies on similar systems, such as polydimethylsiloxane (B3030410) membranes for thiophene separation, have utilized MD simulations to explore these interactions. researchgate.net